Ethyl 2-phenylbenzoylformate
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Description
Ethyl 2-phenylbenzoylformate (EPBF) is a chemical compound that belongs to the class of β-ketoesters. It has a molecular weight of 254.29 and its IUPAC name is ethyl [1,1’-biphenyl]-2-yl (oxo)acetate .
Molecular Structure Analysis
The molecular formula of this compound is C16H14O3 . The InChI code for this compound is 1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 .
Physical and Chemical Properties Analysis
This compound is a golden oil . It has a molecular weight of 254.29 .
Scientific Research Applications
Synthetic Utility in Organic Chemistry Ethyl 2-phenylbenzoylformate is a versatile compound widely used as a building block in the synthesis of various organic compounds. For instance, it has been used in the synthesis of diverse trifluoromethyl heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Similarly, it has been employed in the construction of complex molecular structures, such as azoles, by enabling radical cyclization reactions (Allin et al., 2005).
Catalysis and Mechanistic Insights this compound is also involved in catalytic processes and the study of reaction mechanisms. For example, research has been conducted on its role in rhodium-catalyzed hydroformylation, providing valuable insights into the mechanistic and kinetic aspects of such reactions (Sparta et al., 2007).
Material Science and Polymer Applications In the realm of material science, this compound has shown potential in the synthesis of advanced materials. Notably, it has been used in the synthesis of new alkylselenyl substituted benzodithiophene-based 2D π-conjugated polymers for bulk heterojunction polymer solar cell applications, demonstrating its utility in the development of renewable energy technologies (Chakravarthi et al., 2014).
Pharmacological Applications In pharmacology, this compound derivatives have been synthesized for their potential antimicrobial and antioxidant activities. Compounds synthesized using this chemical framework have shown promising results in in vitro studies for their antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).
Environmental Science The compound has relevance in environmental science as well. It has been part of studies focused on the occurrence, fate, and behavior of parabens (including ethyl paraben derivatives) in aquatic environments. These studies are crucial for understanding the environmental impact of widely used chemicals and their derivatives (Haman et al., 2015).
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-phenylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWFUXSKFUHNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641283 |
Source
|
Record name | Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947701-96-4 |
Source
|
Record name | Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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